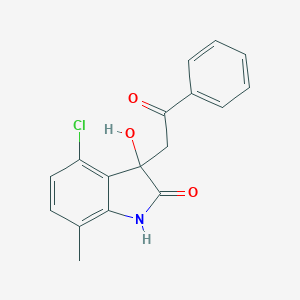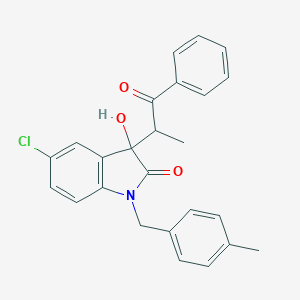
4-chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as CHIM-4, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
作用機序
The mechanism of action of 4-chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in disease progression. In cancer, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell proliferation. In Alzheimer's disease, this compound has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In Parkinson's disease, this compound has been shown to activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, this compound has been found to induce cell cycle arrest, inhibit angiogenesis, and increase apoptosis. In Alzheimer's disease, this compound has been shown to improve cognitive function, reduce oxidative stress, and decrease amyloid-beta aggregation. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
実験室実験の利点と制限
4-chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its synthetic accessibility and potential as a therapeutic agent. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for 4-chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one research, including further investigation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its efficacy in clinical trials. Additionally, this compound may have potential as a tool compound for studying the role of HDACs, AChE, and the Nrf2-ARE signaling pathway in disease progression.
合成法
4-chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multistep process involving the reaction of 4-chloro-3-nitrobenzoic acid with methylamine, followed by reduction with sodium borohydride and cyclization with ethyl acetoacetate. The resulting product is then treated with hydrochloric acid and sodium hydroxide to yield this compound.
科学的研究の応用
4-chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, this compound has been found to reduce amyloid-beta aggregation and improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.
特性
分子式 |
C17H14ClNO3 |
|---|---|
分子量 |
315.7 g/mol |
IUPAC名 |
4-chloro-3-hydroxy-7-methyl-3-phenacyl-1H-indol-2-one |
InChI |
InChI=1S/C17H14ClNO3/c1-10-7-8-12(18)14-15(10)19-16(21)17(14,22)9-13(20)11-5-3-2-4-6-11/h2-8,22H,9H2,1H3,(H,19,21) |
InChIキー |
HIIBYJHILNZMFO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)Cl)C(C(=O)N2)(CC(=O)C3=CC=CC=C3)O |
正規SMILES |
CC1=C2C(=C(C=C1)Cl)C(C(=O)N2)(CC(=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272115.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272116.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272117.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272118.png)

![5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272121.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272123.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272126.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272127.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272128.png)
![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272129.png)
![5-chloro-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272131.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272134.png)